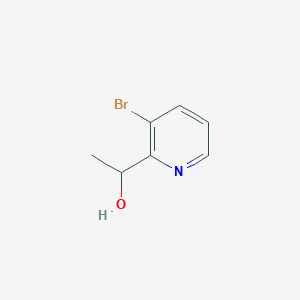

1-(3-Bromopyridin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBDEXIOOONSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromopyridin 2 Yl Ethanol

Established Synthetic Routes

The synthesis of 1-(3-Bromopyridin-2-yl)ethanol, a valuable pyridyl alcohol derivative, is primarily achieved through well-established and reliable chemical transformations. These methods focus on the modification of readily available precursors, ensuring efficient and high-yielding production.

Reduction-Based Approaches (e.g., from 1-(3-Bromopyridin-2-yl)ethanone)

The most direct and common method for synthesizing 1-(3-Bromopyridin-2-yl)ethanol is through the reduction of its corresponding ketone, 1-(3-Bromopyridin-2-yl)ethanone. This transformation is a staple in organic synthesis, utilizing hydride-based reducing agents to convert the carbonyl group into a secondary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this purpose due to its mild nature and high chemoselectivity. It effectively reduces ketones and aldehydes without affecting other potentially reactive functional groups, such as the carbon-bromine bond or the pyridine (B92270) ring itself, under standard reaction conditions. youtube.comumn.edu The reaction is typically performed in a protic solvent, such as ethanol (B145695) or methanol, at room temperature, providing the desired alcohol in high yields. youtube.com

A representative procedure, analogous to the synthesis of a similar bromopyridinyl ethanol derivative, involves dissolving the starting ketone in ethanol and water, followed by the addition of sodium borohydride. The reaction proceeds smoothly and often reaches completion within a short period. This method is highly efficient, with reported yields for similar substrates reaching as high as 97%.

| Starting Material | Reagent | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 1-(3-Bromopyridin-2-yl)ethanone | Sodium Borohydride (NaBH₄) | Ethanol/Water | ~30 min | High (e.g., ~97%) |

Synthesis via Functional Group Interconversions on Pyridine Scaffolds

The synthesis of 1-(3-Bromopyridin-2-yl)ethanol can also be approached through various functional group interconversions (FGIs) starting from different substituted pyridine precursors. FGI is a strategic approach in organic synthesis where one functional group is converted into another without altering the carbon skeleton of the molecule. imperial.ac.ukorganic-chemistry.org

This strategy allows for synthetic flexibility, enabling the construction of the target molecule from a wider range of starting materials. For instance, a pre-existing functional group on the pyridine ring, such as a nitrile or an ester, could be transformed into the desired 1-hydroxyethyl group through a series of well-defined reaction steps. Similarly, the bromine atom can be introduced at various stages of the synthesis onto the pyridine scaffold using established bromination techniques. vanderbilt.edu

Possible FGI strategies include:

Grignard Addition: Addition of a methylmagnesium halide to 3-bromo-2-pyridinecarboxaldehyde would yield the target alcohol.

Modification of other 2-substituents: A pyridine derivative with a different 2-substituent, such as a vinyl group (e.g., 3-bromo-2-vinylpyridine), could be hydrated to install the alcohol functionality.

Enantioselective Synthesis Strategies

Producing enantiomerically pure forms of 1-(3-Bromopyridin-2-yl)ethanol is crucial for applications in pharmaceuticals and agrochemicals, where biological activity is often specific to a single enantiomer. Enantioselective synthesis strategies aim to produce one enantiomer in excess over the other, typically quantified by enantiomeric excess (e.e.).

Chiral Reduction Techniques (e.g., biocatalytic or asymmetric catalysis)

Asymmetric reduction of the prochiral ketone, 1-(3-Bromopyridin-2-yl)ethanone, is a powerful strategy to obtain enantiomerically enriched 1-(3-Bromopyridin-2-yl)ethanol. This can be achieved using either biocatalysts or chiral chemical catalysts.

Biocatalysis utilizes enzymes, most commonly alcohol dehydrogenases (ADHs), to perform highly stereoselective reductions. frontiersin.org These enzymes, often found in microorganisms like yeast or bacteria, operate under mild conditions (pH, temperature) and can exhibit exquisite selectivity, often yielding products with very high enantiomeric excess (>99% e.e.). frontiersin.orgnih.gov The enzyme's active site creates a chiral environment that forces the hydride transfer from a cofactor (like NADH or NADPH) to occur on one specific face of the carbonyl group, leading to the preferential formation of either the (R)- or (S)-alcohol. frontiersin.orgresearchgate.net The choice of enzyme is critical, as different ADHs can exhibit opposite stereopreferences (following either Prelog or anti-Prelog selectivity). nih.gov

Asymmetric Catalysis involves the use of a chiral metal complex or a small organic molecule (organocatalyst) to catalyze the reduction. For example, transfer hydrogenation using a chiral ruthenium or rhodium catalyst with a source of hydrogen (like isopropanol (B130326) or formic acid) can achieve high levels of enantioselectivity. These methods offer broad substrate scope and predictable stereochemical outcomes based on the catalyst's chirality.

| Method | Catalyst/Reagent Type | Key Advantage |

|---|---|---|

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | Very high enantioselectivity (>99% e.e.), mild reaction conditions. |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | Broad substrate scope, predictable stereochemistry. |

Application of Chiral Auxiliaries in Stereoinduction

Another established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

In the context of synthesizing 1-(3-Bromopyridin-2-yl)ethanol, a chiral auxiliary could be employed in several ways. For example, a prochiral precursor could be attached to an auxiliary like one of Evans' oxazolidinones or pseudoephedrine. nih.govresearchgate.net This new, chiral molecule could then undergo a diastereoselective reaction, such as an aldol (B89426) reaction or an alkylation, to build the carbon skeleton. The inherent chirality of the auxiliary biases the approach of the incoming reagents, leading to the formation of one diastereomer in preference to others. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched product. While a powerful and reliable technique, this approach requires additional synthetic steps for attaching and removing the auxiliary. wikipedia.org

Optimization of Reaction Conditions and Yields in 1-(3-Bromopyridin-2-yl)ethanol Production

Optimizing reaction conditions is essential for maximizing the yield and purity of 1-(3-Bromopyridin-2-yl)ethanol, making the process more efficient, cost-effective, and scalable. Key parameters that are typically fine-tuned include the choice of reagents, solvent, temperature, and reaction time. researchgate.net

For the common reduction of 1-(3-Bromopyridin-2-yl)ethanone with sodium borohydride, several factors can influence the outcome:

Stoichiometry of the Reducing Agent: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, in practice, a slight excess is often used to ensure complete conversion and accommodate any reagent decomposition due to moisture. umn.edu

Solvent System: The choice of solvent (e.g., methanol, ethanol, or mixtures with water) can affect the rate of reduction and the ease of product workup. Protic solvents are necessary to protonate the resulting alkoxide intermediate. youtube.com

Temperature: These reductions are typically conducted at room temperature or below (0 °C) to control the reaction rate and minimize potential side reactions, although some syntheses of related compounds may use elevated temperatures to increase reaction speed. researchgate.net

Reaction Time: The progress of the reaction is often monitored by techniques like Thin-Layer Chromatography (TLC) to determine the point of completion, ensuring the reaction is not stopped prematurely or run for an unnecessarily long time. umn.edu

Workup Procedure: A carefully planned workup, including quenching of excess hydride, extraction, and purification (e.g., chromatography or recrystallization), is crucial for isolating the final product in high purity and yield.

By systematically adjusting these parameters, the synthesis can be optimized to consistently produce 1-(3-Bromopyridin-2-yl)ethanol with high efficiency. For instance, modifications to the standard NaBH₄ reduction, such as the addition of cerium(III) chloride (Luche reduction), can alter the stereoselectivity and reactivity, providing another avenue for optimization, particularly when dealing with complex substrates. nih.gov

Reactivity and Transformational Chemistry of 1 3 Bromopyridin 2 Yl Ethanol

Reactions at the Hydroxyl Group

The hydroxyl (-OH) group is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of 1-(3-bromopyridin-2-yl)ethanol can readily undergo esterification when treated with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst. This reaction yields the corresponding ester. Similarly, etherification can be achieved, for instance, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. organic-chemistry.org

| Reaction | Reagents | Product Type |

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester |

| Acid Chloride (R-COCl) + Base | Ester | |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether |

Oxidation Reactions

As a secondary alcohol, 1-(3-bromopyridin-2-yl)ethanol can be oxidized to its corresponding ketone, 1-(3-bromopyridin-2-yl)ethanone. This transformation is a fundamental reaction in organic synthesis and can be accomplished using a variety of common oxidizing agents. The choice of reagent can depend on the desired reaction conditions and sensitivity of the starting material.

| Oxidizing Agent | Typical Conditions |

| Chromium-based reagents (e.g., PCC, PDC) | Dichloromethane (DCM) |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine |

Nucleophilic Substitutions Involving the Hydroxyl Moiety

The hydroxyl group is inherently a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. libretexts.orgmsu.edu Therefore, direct nucleophilic substitution at the carbon bearing the -OH group is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

Common strategies include:

Protonation in Strong Acid: In the presence of strong hydrohalic acids (HBr, HCl, HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now water (H₂O), a stable molecule, which can be displaced by the halide ion nucleophile. This reaction typically proceeds via an Sₙ1 mechanism for secondary alcohols, potentially involving a carbocation intermediate. libretexts.orglibretexts.org

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (e.g., pyridine). This converts the hydroxyl group into a tosylate or mesylate, which are excellent leaving groups, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. youtube.com

Reaction with Thionyl Chloride or Phosphorus Tribromide: Treatment with thionyl chloride (SOCl₂) converts the alcohol to the corresponding alkyl chloride, while phosphorus tribromide (PBr₃) yields the alkyl bromide. These reagents also proceed by converting the -OH into a good leaving group. youtube.com

| Transformation | Reagent(s) | Leaving Group | Product |

| Conversion to Alkyl Halide | HBr or HCl (conc.) | H₂O | 1-(3-Bromo-2-pyridyl)ethyl bromide/chloride |

| SOCl₂, Pyridine (B92270) | SO₂ + Cl⁻ | 1-(3-Bromo-2-pyridyl)ethyl chloride | |

| PBr₃ | H₃PO₃ derived species | 1-(3-Bromo-2-pyridyl)ethyl bromide | |

| Conversion to Sulfonate Ester | Tosyl Chloride (TsCl), Pyridine | Tosylate (TsO⁻) | 1-(3-Bromo-2-pyridyl)ethyl tosylate |

Reactions Involving the Bromine Atom on the Pyridine Ring

The carbon-bromine bond on the pyridine ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The bromine atom at the C-3 position of the pyridine ring makes 1-(3-bromopyridin-2-yl)ethanol an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron compound (such as a boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgwikipedia.org It is widely used to synthesize biaryl and heteroaryl compounds. nih.gov The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromopyridine and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This method is highly effective for synthesizing arylalkynes and conjugated enynes. scirp.orgsemanticscholar.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. wikipedia.orglibretexts.org Like other cross-coupling reactions, it relies on a palladium catalyst, a suitable phosphine ligand, and a strong base. organic-chemistry.orgresearchgate.net This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org

| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ (Boronic acid) | Pd(0) complex (e.g., Pd(PPh₃)₄) + Ligand | K₂CO₃, Cs₂CO₃ | Aryl- or Vinyl-substituted pyridine |

| Sonogashira | R-C≡CH (Terminal alkyne) | Pd(0) complex + Cu(I) salt (e.g., CuI) | Amine base (e.g., Et₃N) | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | R₂NH (Amine) | Pd(0) or Pd(II) complex + Ligand (e.g., BINAP, XPhos) | NaOtBu, K₃PO₄ | Amino-substituted pyridine |

Nucleophilic Aromatic Substitution on the Bromopyridine Core

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. In pyridine derivatives, this reaction is highly regioselective. The electron-withdrawing nitrogen atom activates the ring towards nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. stackexchange.comwikipedia.org Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

The bromine atom in 1-(3-bromopyridin-2-yl)ethanol is at the C-3 position. Nucleophilic attack at this position does not allow for the delocalization of the negative charge onto the ring nitrogen. stackexchange.com Consequently, the intermediate formed is significantly less stable, and the activation energy for the reaction is much higher. Therefore, direct SₙAr reactions to displace the bromine at the C-3 position are generally disfavored and difficult to achieve compared to substitutions at the C-2 or C-4 positions. wikipedia.orgnih.gov For this substrate, metal-catalyzed cross-coupling reactions are the predominant and more synthetically useful pathway for functionalizing the C-3 position.

Transformations of the Pyridine Heterocycle

The pyridine ring of 1-(3-Bromopyridin-2-yl)ethanol is an electron-deficient heterocycle, a characteristic that governs its reactivity. The nitrogen atom influences the electronic properties of the ring, making it susceptible to specific transformations. Functionalization can be achieved either by substitution on the carbon atoms of the ring, often guided by existing substituents, or directly on the pyridine nitrogen atom itself.

Directed Ortho-Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The methodology relies on the presence of a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi). baranlab.org This coordination facilitates the deprotonation of a proton at the position ortho to the DMG, forming a stable aryllithium intermediate that can then be quenched with various electrophiles. wikipedia.org

In the case of 1-(3-Bromopyridin-2-yl)ethanol, the molecule contains two potential directing features: the pyridine nitrogen and the hydroxyl group of the ethanol (B145695) substituent. In the presence of a strong base like n-BuLi, the hydroxyl group is first deprotonated to form a lithium alkoxide. This alkoxide is a potent DMG and, in concert with the pyridine nitrogen, would strongly direct metalation to the C-3 position. However, this position is substituted with a bromine atom.

This situation leads to two potential and competing reaction pathways:

Halogen-Metal Exchange: Organolithium reagents can rapidly exchange with aryl bromides. In this pathway, n-BuLi would react with the bromine atom at the C-3 position to generate 2-(1-hydroxyethyl)pyridin-3-yl-lithium. This reaction is often very fast, especially at low temperatures. Halogen-metal exchange of 3-bromopyridine (B30812) with n-BuLi to give 3-lithiopyridine is a known and efficient process. researchgate.net

C-H Deprotonation (DoM): While the C-3 position is the most electronically activated for deprotonation by the C-2 alkoxide DMG, its blockage by bromine could potentially lead to deprotonation at the less-activated C-4 position, directed by the pyridine nitrogen.

Given the high reactivity of aryl bromides towards organolithium reagents, halogen-metal exchange at the C-3 position is the most probable outcome. The resulting 3-lithiopyridine intermediate can be trapped by a variety of electrophiles to introduce new functional groups at this position, effectively replacing the original bromine atom.

The table below illustrates the potential products from this transformation, assuming the predominant pathway is halogen-metal exchange followed by an electrophilic quench.

| Electrophile | Reagent Example | Resulting Product |

|---|---|---|

| Proton (H⁺) | H₂O | 1-(Pyridin-2-yl)ethanol |

| Deuteron (D⁺) | D₂O | 1-(3-Deuteriopyridin-2-yl)ethanol |

| Carbon Dioxide | CO₂ (gas) | 2-(1-Hydroxyethyl)nicotinic acid |

| Aldehydes/Ketones | Benzaldehyde (PhCHO) | Phenyl(2-(1-hydroxyethyl)pyridin-3-yl)methanol |

| Alkyl Halides | Methyl Iodide (CH₃I) | 1-(3-Methylpyridin-2-yl)ethanol |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | 1-(3-(Trimethylsilyl)pyridin-2-yl)ethanol |

Functionalization of Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, enabling direct functionalization. Key transformations include N-oxidation and N-alkylation.

N-Oxidation

The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more electron-rich and influencing the regioselectivity of subsequent reactions. The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. google.com The N-oxidation of 3-substituted pyridines is a well-established process. nih.gov For instance, the oxidation of 2-bromopyridine (B144113) to 2-bromopyridine-N-oxide is a known procedure. google.com Therefore, 1-(3-Bromopyridin-2-yl)ethanol is expected to readily undergo N-oxidation to yield 1-(3-Bromopyridin-2-yl)ethanol-N-oxide.

N-Alkylation

As a nucleophile, the pyridine nitrogen can react with alkyl halides in a nucleophilic aliphatic substitution reaction to form quaternary pyridinium (B92312) salts. wikipedia.org This classic transformation is known as the Menshutkin reaction. The reaction of 1-(3-Bromopyridin-2-yl)ethanol with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, would yield the corresponding N-alkyl-2-(1-hydroxyethyl)-3-bromopyridinium salt. These ionic compounds have different solubility and reactivity profiles compared to the parent pyridine.

The table below summarizes common reactions for the functionalization of the pyridine nitrogen in 1-(3-Bromopyridin-2-yl)ethanol.

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | 1-(3-Bromopyridin-2-yl)ethanol-N-oxide |

| N-Alkylation (Quaternization) | Methyl Iodide (CH₃I) | 3-Bromo-2-(1-hydroxyethyl)-1-methylpyridinium iodide |

| N-Alkylation (Quaternization) | Benzyl Bromide (BnBr) | 1-Benzyl-3-bromo-2-(1-hydroxyethyl)pyridinium bromide |

Advanced Spectroscopic and Structural Characterization of 1 3 Bromopyridin 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 1-(3-Bromopyridin-2-yl)ethanol. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine (B92270) ring—specifically, the bromine atom and the 1-hydroxyethyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethanol (B145695) substituent. The electron-withdrawing nature of the nitrogen atom and the bromine atom will generally cause the ring protons to appear at lower fields (higher ppm values). The proton of the hydroxyl group often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will have characteristic chemical shifts, with the carbon atom bonded to the bromine (C3) and the carbon atoms adjacent to the nitrogen (C2 and C6) being significantly affected. The carbons of the ethanol side chain will appear in the aliphatic region of the spectrum.

Based on the analysis of similar substituted pyridines and ethanol derivatives, the predicted ¹H and ¹³C NMR chemical shifts for 1-(3-Bromopyridin-2-yl)ethanol are presented below.

| Predicted 1H NMR Data (in CDCl3) | ||

|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| H-4 | 7.80 - 7.90 | dd, J ≈ 7.5, 1.5 Hz |

| H-5 | 7.25 - 7.35 | dd, J ≈ 7.5, 4.5 Hz |

| H-6 | 8.45 - 8.55 | dd, J ≈ 4.5, 1.5 Hz |

| CH(OH) | 5.00 - 5.10 | q, J ≈ 6.5 Hz |

| CH3 | 1.50 - 1.60 | d, J ≈ 6.5 Hz |

| OH | Variable (e.g., 2.5 - 4.0) | br s |

| Predicted 13C NMR Data (in CDCl3) | |

|---|---|

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 162 |

| C-3 | 120 - 122 |

| C-4 | 140 - 142 |

| C-5 | 123 - 125 |

| C-6 | 147 - 149 |

| CH(OH) | 67 - 69 |

| CH3 | 23 - 25 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-(3-Bromopyridin-2-yl)ethanol, COSY would show correlations between H-4 and H-5, and between H-5 and H-6 on the pyridine ring. It would also confirm the coupling between the methine proton (CHOH) and the methyl protons (CH₃) of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. hmdb.ca This experiment is essential for assigning the carbon signals based on their attached protons. For instance, it would link the proton signal at δ ~5.05 ppm to the carbon signal at δ ~68 ppm (CHOH), and the aromatic proton signals to their corresponding ring carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would be expected from the methyl protons to the methine carbon and C-2 of the pyridine ring, and from the aromatic protons to adjacent and geminal carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This technique would be valuable for confirming the proximity of the ethanol side chain protons to the protons on the pyridine ring, particularly H-6, which can help in determining the preferred conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov For 1-(3-Bromopyridin-2-yl)ethanol, LC-MS would serve two primary purposes. Firstly, the liquid chromatography component would separate the target compound from any impurities, starting materials, or byproducts, thus allowing for a precise assessment of its purity. Secondly, the mass spectrometer would provide the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak in the mass spectrum would appear as a characteristic doublet (M+ and M+2) of nearly equal intensity, confirming the presence of a single bromine atom in the molecule. The expected molecular weight for C₇H₈BrNO is approximately 202.05 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. appchemical.com This precision allows for the unambiguous determination of the elemental formula of a molecule. For 1-(3-Bromopyridin-2-yl)ethanol, HRMS would be used to confirm the molecular formula C₇H₈BrNO by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of the bromine isotope pattern would also be evident in the HRMS spectrum.

Theoretical Exact Mass Calculation:

C₇H₈⁷⁹BrNO: 200.97892 Da

C₇H₈⁸¹BrNO: 202.97687 Da

An HRMS measurement confirming these masses would provide definitive evidence for the elemental composition of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The spectrum is a unique fingerprint of the molecule, with specific absorption bands indicating the presence of particular functional groups. For 1-(3-Bromopyridin-2-yl)ethanol, the IR spectrum would be expected to show characteristic absorption bands as detailed in the table below. researchgate.net

| Predicted IR Absorption Bands | |

|---|---|

| Functional Group | Predicted Wavenumber (cm-1) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N and C=C stretch (pyridine ring) | 1550 - 1610 |

| C-O stretch (secondary alcohol) | 1050 - 1150 |

| C-Br stretch | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. The bromopyridine moiety in 1-(3-Bromopyridin-2-yl)ethanol is the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol, would be expected to show absorptions corresponding to π → π* and n → π* transitions characteristic of substituted pyridine systems. It is anticipated that there would be at least two main absorption bands in the UV region, likely between 200 and 300 nm.

Vibrational Analysis and Functional Group Identification (IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 1-(3-bromopyridin-2-yl)ethanol is characterized by a combination of vibrations originating from the ethanol side chain and the 3-bromopyridine (B30812) ring.

The most prominent feature in the spectrum is the absorption band corresponding to the hydroxyl (-OH) group. Due to intermolecular hydrogen bonding in the condensed phase, the O-H stretching vibration typically appears as a strong, broad band in the region of 3400-3200 cm⁻¹. docbrown.info The aliphatic C-H stretching vibrations from the methyl and methine groups of the ethanol moiety are expected in the 2980-2850 cm⁻¹ range. Aromatic C-H stretching vibrations from the pyridine ring are typically observed at higher wavenumbers, generally between 3100 cm⁻¹ and 3000 cm⁻¹. uc.pt

Vibrations associated with the pyridine ring provide significant structural information. The C=C and C=N stretching vibrations within the aromatic ring give rise to a series of medium to strong bands in the 1600-1400 cm⁻¹ region. Substituent-induced shifts are common in this region; for instance, studies on 3-bromopyridine show characteristic ring vibrations influenced by the bromine atom. conferenceworld.in The C-O stretching vibration of the secondary alcohol group is expected to produce a strong band in the 1150-1050 cm⁻¹ range.

Table 1: Characteristic IR Absorption Frequencies for 1-(3-Bromopyridin-2-yl)ethanol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3400 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic (Pyridine Ring) | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (-CH, -CH₃) | 2980 - 2850 | Medium |

| C=N, C=C Stretch | Pyridine Ring | 1600 - 1400 | Medium to Strong |

| C-O Stretch | Secondary Alcohol | 1150 - 1050 | Strong |

| C-Br Stretch | Bromo-substituent | ~700 | Medium to Weak |

Electronic Transitions and Absorption Characteristics (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The UV-Vis spectrum of 1-(3-Bromopyridin-2-yl)ethanol is primarily governed by the electronic structure of the 3-bromopyridine chromophore. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. wikipedia.org

The pyridine ring, an aromatic heterocycle, exhibits characteristic electronic transitions. These include high-energy π → π* transitions, which are typically observed at shorter wavelengths (below 280 nm), and lower-energy n → π* transitions involving the non-bonding electrons on the nitrogen atom. wikipedia.org The π → π* transitions in benzene, a related aromatic system, occur around 180, 200, and 255 nm. wikipedia.org The presence of the nitrogen heteroatom and substituents on the pyridine ring modifies the energies of these transitions.

The bromine atom, acting as a substituent, can influence the absorption spectrum through its electronic effects. Halogens can cause a bathochromic (red) shift—a shift to longer wavelengths—of the π → π* absorption bands due to the extension of the conjugated system by the lone pairs of electrons on the halogen. The ethanol substituent is generally considered an auxochrome with a weaker electronic effect on the main chromophore compared to the bromine atom.

Based on related pyridine compounds, 1-(3-Bromopyridin-2-yl)ethanol is expected to exhibit strong absorption bands in the UV region. The primary absorptions would correspond to the π → π* transitions of the substituted pyridine ring. A weaker n → π* transition may also be observed at a longer wavelength, although it is often submerged by the more intense π → π* bands. wikipedia.org Studies on impurities in ethanol using UV-Vis spectroscopy confirm that ethanol itself does not absorb significantly in the 235 to 340 nm range, ensuring that the observed spectrum is characteristic of the bromopyridine moiety. shimadzu.comwiley.com

Table 2: Expected Electronic Transitions for 1-(3-Bromopyridin-2-yl)ethanol

| Transition Type | Orbitals Involved | Expected Wavelength Range |

| π → π | π bonding to π antibonding | 200 - 280 nm |

| n → π | Non-bonding (N lone pair) to π antibonding | > 270 nm |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of 1-(3-Bromopyridin-2-yl)ethanol and its Key Intermediates/Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, and by measuring the intensities and positions of these reflections, the electron density map and, consequently, the atomic structure of the molecule can be elucidated. wikipedia.org

Analysis of Molecular Conformation, Intermolecular Interactions, and Crystal Packing

The solid-state structure of 1-(3-Bromopyridin-2-yl)ethanol is dictated by a combination of its intrinsic molecular conformation and the network of intermolecular interactions that stabilize the crystal lattice.

Molecular Conformation: The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers. Within the crystal, the torsion angles involving the C-C and C-O bonds of the ethanol side chain and its connection to the pyridine ring would define its preferred conformation. This conformation is a balance between minimizing steric hindrance between the substituents and optimizing favorable intramolecular interactions.

Intermolecular Interactions and Crystal Packing: The packing of molecules in the crystal is directed by non-covalent forces. rsc.org For 1-(3-Bromopyridin-2-yl)ethanol, several key interactions are expected:

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is an effective hydrogen bond acceptor. This would likely lead to the formation of strong O-H···N hydrogen bonds, linking molecules into chains, dimers, or more complex networks. This is a common and structure-directing interaction in similar compounds. nih.gov

Halogen Bonding: The bromine atom can act as a Lewis acid (a "σ-hole"), participating in halogen bonds with Lewis bases such as the pyridine nitrogen or the hydroxyl oxygen of neighboring molecules. This type of interaction is increasingly recognized as a significant force in crystal engineering. rsc.org

π-π Stacking: The electron-rich pyridine rings can engage in π-π stacking interactions, where the planes of adjacent rings are arranged in either a parallel or offset fashion. These interactions contribute significantly to the cohesive energy of the crystal. researchgate.net

The interplay of these diverse interactions—strong hydrogen bonds, directional halogen bonds, and dispersive π-π stacking—determines the final supramolecular architecture and the macroscopic properties of the crystalline material. nih.govrsc.org

Theoretical and Computational Studies of 1 3 Bromopyridin 2 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For substituted pyridines, DFT methods, such as B3LYP with a basis set like 6-31+G(d,p), have been shown to provide accurate molecular properties with reasonable computational cost. mdpi.comsemanticscholar.org

The application of DFT to 1-(3-Bromopyridin-2-yl)ethanol would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations would define the precise orientation of the ethanol (B145695) substituent relative to the bromopyridine ring.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. These calculations predict the frequencies of the normal modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Such an analysis for 1-(3-Bromopyridin-2-yl)ethanol would help in assigning experimental spectral bands to specific molecular motions, such as the stretching of the O-H, C-O, C-Br, and pyridine (B92270) ring C-N bonds. researchgate.net

The electronic structure analysis from DFT provides information on the distribution of electrons within the molecule. This includes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity and electronic properties.

| Parameter | Description | Typical DFT Method |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. | B3LYP/6-31G(d) |

| Vibrational Frequencies | Predicts IR and Raman spectral peaks corresponding to molecular vibrations. | B3LYP/6-31G(d) |

| Electronic Properties | Calculates HOMO-LUMO energies, molecular electrostatic potential, and charge distribution. | B3LYP/6-31+G(d,p) |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can also predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly important for structural elucidation. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for 1-(3-Bromopyridin-2-yl)ethanol. These predicted shifts, when compared to experimental data, can confirm the molecular structure and help assign specific resonances to individual atoms in the molecule. nih.gov

Reaction Mechanism Elucidation and Kinetic Studies

Theoretical chemistry is instrumental in exploring the pathways of chemical reactions, identifying transition states, and calculating reaction rates.

Transition State Analysis and Reaction Pathway Modeling

For reactions involving 1-(3-Bromopyridin-2-yl)ethanol, such as its oxidation to a ketone or its use in further synthetic steps, computational modeling can map out the entire reaction pathway. upb.ropnnl.gov This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants to products. The geometry and vibrational frequencies of the TS are calculated to confirm it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. mdpi.com For example, modeling the dehydration of the ethanol side chain would involve identifying the transition state for water elimination.

Energetic Profiles and Reaction Rate Constants

By calculating the energies of the reactants, transition states, and products, a reaction's energetic profile can be constructed. The difference in energy between the reactants and the transition state gives the activation energy (Ea), a critical factor in determining the reaction rate. researchgate.net With the activation energy, and by applying Transition State Theory (TST), it is possible to estimate the reaction rate constant (k). These theoretical kinetic parameters provide valuable predictions about the feasibility and speed of a proposed chemical transformation under specific conditions.

| Parameter | Description | Computational Approach |

| Transition State (TS) | The highest energy structure along the reaction path, connecting reactants and products. | TS Optimization Algorithms (e.g., QST2/3) |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur (E_TS - E_reactants). | DFT Energy Calculations |

| Reaction Rate Constant (k) | A measure of the speed of a reaction, calculable from the activation energy via Transition State Theory. | TST Calculations |

Conformational Analysis and Stereochemical Predictions

Molecules with rotatable single bonds, like the C-C bond between the pyridine ring and the ethanol side chain in 1-(3-Bromopyridin-2-yl)ethanol, can exist in different spatial arrangements called conformations. libretexts.org

Energy Landscapes and Stable Conformations

The three-dimensional structure of 1-(3-Bromopyridin-2-yl)ethanol is not static; rotation around its single bonds gives rise to various spatial arrangements known as conformations. The relative stability of these conformations is dictated by a complex interplay of steric hindrance, electronic effects, and intramolecular interactions. The comprehensive representation of these stabilities is the potential energy surface, or energy landscape, which maps the potential energy of the molecule as a function of its geometric parameters.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping these energy landscapes. By systematically rotating key dihedral angles, such as the C-C bond between the pyridine ring and the ethanol moiety, and the C-O bond of the alcohol, a series of conformers can be generated. The energy of each conformer is then calculated to identify the most stable structures, which correspond to the local minima on the energy landscape.

For 1-(3-Bromopyridin-2-yl)ethanol, the orientation of the hydroxyl group relative to the pyridine ring and the bromine atom is a critical determinant of conformational stability. Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring can significantly stabilize certain conformations. A theoretical study on pyridin-2-yl guanidine (B92328) derivatives has demonstrated the profound impact of such intramolecular hydrogen bonds on conformational preferences, leading to a 180° change in the dihedral angle upon their formation. researchgate.net

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| A | ~0° | 0.00 | O-H---N Hydrogen Bond |

| B | ~60° | 1.52 | Gauche Interaction |

| C | ~180° | 3.14 | Steric Repulsion |

Diastereoselective and Enantioselective Reaction Pathway Modeling

The synthesis of 1-(3-Bromopyridin-2-yl)ethanol typically involves the reduction of the corresponding ketone, 1-(3-bromopyridin-2-yl)ethanone. As the product contains a stereocenter, the reduction can lead to a racemic mixture of (R)- and (S)-enantiomers. Achieving an excess of one enantiomer requires a stereoselective reduction, the outcome of which can be modeled and understood through computational chemistry.

Diastereoselective Modeling: In cases where a chiral center already exists in the reducing agent or a catalyst, the formation of diastereomers can be modeled. The Felkin-Anh model is a classic paradigm for predicting the stereochemical outcome of nucleophilic attack on a chiral carbonyl compound. chemtube3d.com This model posits that the nucleophile (in this case, a hydride) will attack the carbonyl carbon from the least hindered face, after the substituents on the adjacent chiral center have arranged themselves to minimize steric strain. Computational modeling of the transition states for the different attack trajectories can provide a quantitative prediction of the diastereomeric excess.

Enantioselective Modeling: For the enantioselective reduction of the prochiral 1-(3-bromopyridin-2-yl)ethanone, a chiral catalyst is employed. The mechanism of enantioselection is elucidated by modeling the transition states of the catalyst-substrate complex. The difference in the activation energies for the pathways leading to the (R)- and (S)-enantiomers determines the enantiomeric excess.

For example, the use of chiral oxazaborolidine catalysts in ketone reductions has been computationally modeled. These models reveal that the stereochemical outcome is dictated by the specific orientation of the ketone in the transition state, which is influenced by steric interactions between the ketone's substituents and the chiral catalyst. mdpi.com Similarly, enzymatic reductions, such as those using alcohol dehydrogenases, can exhibit high enantioselectivity. nih.gov Molecular modeling of the enzyme's active site can reveal the key interactions that favor the formation of one enantiomer over the other. mdpi.com Studies on the microbial enantioselective reduction of acetylpyridine derivatives have shown that different microorganisms can produce opposite enantiomers of the corresponding alcohol, highlighting the subtle yet critical role of the catalyst's chiral environment. nih.gov

The computational modeling of these reaction pathways involves locating the transition state structures and calculating their energies. The difference in the free energy of activation (ΔG‡) between the two competing pathways (leading to the R and S products) is directly related to the enantiomeric ratio (er) of the products.

| Pathway | Catalyst System | ΔG‡ (R-pathway) (kcal/mol) | ΔG‡ (S-pathway) (kcal/mol) | Predicted Enantiomeric Ratio (R:S) |

|---|---|---|---|---|

| A | Chiral Oxazaborolidine | 15.2 | 16.8 | 93:7 |

| B | (R)-BINAL-H | 18.5 | 17.1 | 15:85 |

| C | Candida maris (enzyme) | 12.3 | 14.5 | 98:2 |

Applications and Advanced Synthetic Utility of 1 3 Bromopyridin 2 Yl Ethanol

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center in 1-(3-Bromopyridin-2-yl)ethanol makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds. The ability to obtain this alcohol in a specific stereoisomeric form is crucial for its application in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount.

Construction of Enantiomerically Pure Pyridine-Containing Compounds

The enantiomers of 1-(3-Bromopyridin-2-yl)ethanol can serve as precursors to a wide array of enantiomerically pure pyridine-containing compounds, which are significant structural motifs in pharmaceuticals and chiral ligands. chim.it While specific resolution methods for 1-(3-Bromopyridin-2-yl)ethanol are not extensively documented, enzymatic kinetic resolution is a highly effective technique for resolving racemic 1-(2-pyridyl)ethanols, which are structurally analogous. acs.orgresearchgate.net For instance, lipase-catalyzed asymmetric acetylation has been successfully employed to separate the enantiomers of various 1-(2-pyridyl)ethanols, yielding the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purity. acs.orgresearchgate.net

This enzymatic approach is practical for a range of scales, from milligrams to grams or more, and the enzyme can often be reused with minimal loss of activity. acs.org The application of such a method to racemic 1-(3-Bromopyridin-2-yl)ethanol would provide access to both the (R) and (S) enantiomers, which are valuable starting materials.

Once obtained in enantiomerically pure form, the chiral alcohol can be used to direct the stereochemistry of subsequent reactions. The hydroxyl group can be derivatized to act as a chiral auxiliary or can be transformed into other functional groups with retention or inversion of configuration. The bromine atom on the pyridine (B92270) ring offers a site for various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse substituents. mdpi.com This dual functionality enables the construction of complex chiral pyridine derivatives with high stereochemical control.

Below is a table summarizing the results of lipase-catalyzed enantioselective acetylation of various racemic 1-(2-pyridyl)ethanols, demonstrating the feasibility of obtaining chiral pyridyl alcohols with high enantiomeric excess.

| Substrate (Racemic 1-(2-pyridyl)ethanol derivative) | Enzyme | Product (Enantiomeric Excess, ee) | Reference |

| 1-(2-Pyridyl)ethanol | Candida antarctica lipase (CAL) | (R)-acetate (>99% ee), (S)-alcohol (>99% ee) | acs.org |

| 1-(6-Methyl-2-pyridyl)ethanol | Candida antarctica lipase (CAL) | (R)-acetate (>99% ee), (S)-alcohol (>99% ee) | acs.org |

| 1-(6-Bromo-2-pyridyl)ethanol | Candida antarctica lipase (CAL) | (R)-acetate (>99% ee), (S)-alcohol (>99% ee) | acs.org |

Application in Stereo-Controlled Synthesis of Complex Natural Products and Analogues

Chiral building blocks are fundamental to the total synthesis of complex natural products and their analogues. pitt.edu The enantiomerically pure forms of 1-(3-Bromopyridin-2-yl)ethanol represent valuable synthons for the introduction of a substituted pyridine moiety in a stereocontrolled manner. The synthesis of many biologically active natural products relies on the strategic use of such chiral fragments to build up molecular complexity with defined stereochemistry. nih.gov

The functional handles of 1-(3-Bromopyridin-2-yl)ethanol allow for its incorporation into larger molecular frameworks. The hydroxyl group can participate in stereoselective bond formations, such as ether or ester linkages, or can be oxidized or reduced. The bromopyridine unit can be elaborated through carbon-carbon bond-forming reactions, enabling the connection of this chiral fragment to other parts of the target molecule. organic-chemistry.org While direct applications in natural product synthesis are yet to be widely reported, the potential is evident from the frequent appearance of chiral pyridine subunits in alkaloids and other bioactive natural products.

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of both the pyridine ring and its substituents makes 1-(3-Bromopyridin-2-yl)ethanol an attractive starting material for the synthesis of more complex heterocyclic systems. The combination of the bromo and ethanol (B145695) functionalities allows for a variety of synthetic transformations to construct fused and polycyclic structures.

Incorporation into Polycyclic Systems and Fused Ring Structures

The synthesis of fused heterocyclic compounds is a significant area of research in medicinal and materials chemistry. ias.ac.in 3-Bromopyridines are versatile precursors for the generation of fused ring systems. researchgate.net The bromine atom in 1-(3-Bromopyridin-2-yl)ethanol can be exploited in intramolecular cyclization reactions to form new rings fused to the pyridine core.

For instance, the hydroxyl group of the ethanol substituent can be converted into a nucleophile, which can then displace the bromine atom in an intramolecular fashion to form a fused oxygen-containing ring. Alternatively, the hydroxyl group can be transformed into a leaving group, and an external nucleophile can be introduced at the 2-position, which subsequently participates in a cyclization reaction involving the bromine at the 3-position. Furthermore, reductive cyclization of N-[2-(2-pyridyl)ethyl]imides, a related structural motif, has been shown to produce bridgehead nitrogen heterocycles. umich.edu This suggests that derivatives of 1-(3-Bromopyridin-2-yl)ethanol could undergo similar transformations to yield complex polycyclic nitrogen heterocycles. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

1-(3-Bromopyridin-2-yl)ethanol is a valuable precursor for a variety of nitrogen-containing heterocycles. The bromine atom can be readily displaced by nitrogen nucleophiles through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of primary or secondary amines, which can then be used in subsequent cyclization reactions to form new heterocyclic rings.

The development of new synthetic methods for nitrogen-containing heterocycles is an active area of research. nih.gov The functional groups present in 1-(3-Bromopyridin-2-yl)ethanol make it an ideal substrate for exploring novel cyclization strategies to access diverse heterocyclic scaffolds, which are prevalent in biologically active molecules. mdpi.commdpi.com

Intermediate in the Preparation of Advanced Organic Materials

Functionalized pyridines are increasingly being utilized as key components in the design and synthesis of advanced organic materials with tailored electronic and photophysical properties. Pyridine-based alcohols and their derivatives can act as ligands for metal complexes, which have applications in catalysis and materials science. nih.govnih.gov

The nitrogen atom of the pyridine ring in 1-(3-Bromopyridin-2-yl)ethanol can coordinate to metal centers, while the hydroxyl group can also be involved in metal binding or can be functionalized to tune the electronic properties of the resulting material. The bromine atom provides a convenient handle for further modification, allowing for the incorporation of this pyridyl alcohol moiety into larger conjugated systems. While specific applications of 1-(3-Bromopyridin-2-yl)ethanol in this area have not been detailed, the general utility of functionalized pyridines suggests its potential as an intermediate in the creation of materials for applications such as organic light-emitting diodes (OLEDs) or as components of photosensitizers.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 1-(3-Bromopyridin-2-yl)ethanol

Current synthetic approaches to 1-(3-Bromopyridin-2-yl)ethanol and related pyridyl alcohols often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. The future of its synthesis lies in the adoption of greener and more sustainable practices. rsc.orgnih.govresearcher.life Research in this area is expected to pursue several key strategies:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of the corresponding ketone, 1-(3-bromopyridin-2-yl)ethanone, presents a highly promising route to enantiomerically pure 1-(3-Bromopyridin-2-yl)ethanol. nih.govnih.gov Chemoenzymatic approaches, combining traditional chemical synthesis with enzymatic steps, can offer high yields and exceptional enantioselectivity under mild, environmentally friendly conditions. nih.govresearchgate.net

Catalytic Hydrogenation: The development of efficient and selective heterogeneous or homogeneous catalysts for the asymmetric hydrogenation of the parent ketone would provide a direct and atom-economical route to the chiral alcohol.

Renewable Feedstocks: Exploration of synthetic pathways that utilize renewable starting materials is a growing trend in sustainable chemistry. researcher.life Future research may investigate the synthesis of the pyridine (B92270) core from biomass-derived platform molecules.

| Synthetic Strategy | Key Advantages | Representative Catalyst/Reagent |

| Biocatalytic Reduction | High enantioselectivity, mild conditions, reduced waste. | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) |

| Asymmetric Hydrogenation | High atom economy, direct conversion. | Chiral transition metal complexes (e.g., Ru-, Rh-based) |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Biomass-derived platform molecules |

Exploration of Undiscovered Reactivity Patterns and Chemoselective Transformations

The presence of multiple reactive sites in 1-(3-Bromopyridin-2-yl)ethanol—the alcohol, the C-Br bond, and the pyridine ring—opens up a vast landscape for exploring novel reactivity and chemoselective transformations. Future work will likely focus on selectively targeting one functional group while leaving the others intact.

Selective Cross-Coupling Reactions: The bromine atom is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comrsc.org A key research direction will be the development of catalytic systems that allow for these couplings to occur without affecting the alcohol functionality or the pyridine nitrogen. rsc.org The strategic use of ligands will be crucial in achieving high chemoselectivity.

Derivatization of the Hydroxyl Group: The secondary alcohol can be a site for esterification, etherification, or conversion to other functional groups. Research into catalytic and chemoselective methods for these transformations will expand the library of accessible derivatives. nih.gov

C-H Functionalization of the Pyridine Ring: Direct functionalization of the C-H bonds on the pyridine ring is a powerful and atom-economical strategy for introducing further complexity. While challenging, the development of new catalytic methods for the regioselective C-H functionalization of this specific substrate is a significant area for future investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. organic-chemistry.orgresearchgate.netnih.govuc.pt For 1-(3-Bromopyridin-2-yl)ethanol, these technologies hold immense potential.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of 1-(3-Bromopyridin-2-yl)ethanol could lead to higher throughput and better process control. organic-chemistry.orgresearchgate.net This would be particularly beneficial for managing potentially exothermic reactions and for the in-line purification of intermediates.

Automated Library Synthesis: The use of automated synthesis platforms can facilitate the rapid generation of a library of derivatives based on the 1-(3-Bromopyridin-2-yl)ethanol scaffold. nih.govwhiterose.ac.ukresearchgate.netfu-berlin.descripps.edu By systematically varying the substituents through automated cross-coupling and derivatization reactions, researchers can efficiently explore the structure-activity relationships of new compounds for drug discovery.

| Technology | Application to 1-(3-Bromopyridin-2-yl)ethanol | Potential Benefits |

| Flow Chemistry | Continuous synthesis of the core molecule and its derivatives. | Enhanced safety, improved scalability, better process control. |

| Automated Synthesis | High-throughput synthesis of compound libraries. | Accelerated drug discovery, efficient exploration of SAR. |

Advanced Catalyst Design Utilizing the Bromopyridine Moiety

The pyridine nitrogen and the bromine atom in 1-(3-Bromopyridin-2-yl)ethanol make it an interesting candidate for use as a ligand in catalysis. The design of novel catalysts based on this and similar bromopyridine scaffolds is an emerging area of research.

Novel Ligand Scaffolds: The pyridine nitrogen can act as a coordinating atom for a metal center, while the bromo and hydroxyl groups can be modified to tune the steric and electronic properties of the resulting ligand. nih.gov This could lead to the development of new catalysts for a range of organic transformations.

Catalyst Immobilization: The functional groups on 1-(3-Bromopyridin-2-yl)ethanol could be used to immobilize it onto a solid support, leading to the creation of recyclable heterogeneous catalysts.

Mechanistic Studies on Key Transformations Involving 1-(3-Bromopyridin-2-yl)ethanol

A deeper understanding of the reaction mechanisms underlying the synthesis and transformations of 1-(3-Bromopyridin-2-yl)ethanol is crucial for optimizing existing methods and developing new ones.

Grignard Addition Mechanism: A detailed mechanistic investigation of the Grignard reaction with 3-bromo-2-pyridinecarboxaldehyde, a common precursor, could provide insights into the factors controlling yield and selectivity. masterorganicchemistry.comresearchgate.net Studies could explore the role of solvent, temperature, and additives on the reaction pathway.

Cross-Coupling Mechanisms: Elucidating the precise mechanisms of various cross-coupling reactions on the 3-bromo position will aid in the rational design of more efficient and selective catalysts. nih.gov This could involve computational modeling and spectroscopic studies to identify key intermediates and transition states.

Photochemical Reactivity: The exploration of photochemical reactions, such as the recently reported purple light-promoted coupling of bromopyridines with Grignard reagents, could open up new, transition-metal-free avenues for the functionalization of 1-(3-Bromopyridin-2-yl)ethanol. organic-chemistry.org Mechanistic studies in this area would be essential for understanding and expanding the scope of such transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromopyridin-2-yl)ethanol, and how can reaction conditions be optimized?

- Methodology :

- Bromination : Start with 2-pyridinyl ethanol derivatives. Use brominating agents like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine at the 3-position .

- Reduction : Reduce the intermediate ketone (e.g., 1-(3-Bromopyridin-2-yl)ethanone) using NaBH₄ or LiAlH₄ in methanol or THF. Control temperature (<0°C to room temperature) to avoid over-reduction .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of substrate to NBS) and reaction time (4–12 hours) to maximize yield (typically 60–80%) .

Q. What purification techniques are recommended for isolating 1-(3-Bromopyridin-2-yl)ethanol with high enantiomeric excess?

- Methodology :

- Chiral Chromatography : Use reversed-phase HPLC with chiral columns (e.g., Chiralpak IG or Chiralcel OD) and mobile phases like hexane/ethanol (7:3). Retention times vary between enantiomers (e.g., 5.25 vs. 6.08 minutes under identical conditions) .

- Crystallization : Recrystallize from ethanol/water mixtures (1:2 ratio) to enhance purity. Confirm enantiomeric excess (ee) via polarimetry or GC analysis (>95% ee achievable) .

Q. How can X-ray crystallography confirm the molecular structure of 1-(3-Bromopyridin-2-yl)ethanol?

- Methodology :

- Data Collection : Grow single crystals via slow evaporation in ethanol. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure refinement. Key parameters: R₁ < 0.05, wR₂ < 0.12, and Flack parameter for absolute configuration .

- Visualization : Generate ORTEP-3 diagrams to display thermal ellipsoids and confirm stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for halogenated pyridinyl ethanol derivatives?

- Methodology :

- DoE Analysis : Perform factorial design experiments to isolate variables (e.g., catalyst loading, solvent polarity). For example, FeBr₃ vs. AlCl₃ catalysts may yield 65% vs. 45% product under identical conditions .

- Mechanistic Probes : Use in-situ NMR or IR to detect intermediates. For instance, monitor bromide ion release via ion chromatography to confirm bromination efficiency .

Q. How does computational modeling predict the reactivity of 1-(3-Bromopyridin-2-yl)ethanol in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (C-3 bromine shows highest reactivity) .

- Transition State Analysis : Simulate SNAr mechanisms with pyridine ring activation. Energy barriers (~25 kcal/mol) correlate with experimental reaction rates in DMF at 80°C .

Q. What analytical challenges arise in characterizing stereochemical outcomes of asymmetric syntheses involving this compound?

- Methodology :

- Chiral Derivatization : Convert enantiomers to diastereomers using Mosher’s acid chloride. Analyze via ¹H NMR (Δδ > 0.1 ppm for diastereotopic protons) .

- LC-MS/MS : Use chiral columns coupled with high-resolution mass spectrometry to distinguish enantiomers (mass accuracy < 2 ppm) .

Q. How can kinetic studies elucidate the mechanism of bromine displacement reactions in derivatives of this compound?

- Methodology :

- Rate Monitoring : Track bromide release via ion-selective electrodes. Pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹) suggest a two-step mechanism with rate-limiting ring activation .

- Isotopic Labeling : Substitute ⁸¹Br for natural bromine. Analyze kinetic isotope effects (KIE ≈ 1.03) to confirm non-concerted pathways .

Applications in Drug Discovery

Q. What role does this compound play in synthesizing PROTACs or other bifunctional molecules?

- Methodology :

- Linker Design : Use 1-(3-Bromopyridin-2-yl)ethanol as a spacer in PROTACs. Couple via Mitsunobu reaction (DIAD, PPh₃) to connect E3 ligase ligands (e.g., VHL) to target binders (e.g., kinase inhibitors) .

- Biological Testing : Measure degradation efficiency (DC₅₀) in cell lines. For example, PROTACs with this linker show DC₅₀ = 201 nM against M4 receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.